molecular formula C3H2Cl4 B3322644 1,3,3,3-Tetrachloroprop-1-ene CAS No. 15022-22-7

1,3,3,3-Tetrachloroprop-1-ene

Cat. No.: B3322644
CAS No.: 15022-22-7
M. Wt: 179.9 g/mol
InChI Key: GVVUPGXFVJLPDE-OWOJBTEDSA-N
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Description

1,3,3,3-Tetrachloroprop-1-ene is an organochlorine compound with the molecular formula C₃H₂Cl₄. It is a chlorinated derivative of propene and is known for its significant industrial applications, particularly in the synthesis of other chemicals. The compound is characterized by the presence of four chlorine atoms attached to the propene backbone, making it highly reactive and useful in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3,3-Tetrachloroprop-1-ene can be synthesized through the chlorination of propene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an excess of chlorine to achieve complete chlorination .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors where propene and chlorine gas are introduced in a controlled manner. The reaction is carried out under elevated pressures to enhance the yield and efficiency of the process. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1,3,3,3-Tetrachloroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 1,3,3,3-Tetrachloropropanol or 1,3,3,3-Tetrachloropropyl ether.

    Reduction: 1,3,3-Trichloropropene or 1,3-Dichloropropene.

    Addition: 1,1,3,3,3-Pentachloropropane

Scientific Research Applications

1,3,3,3-Tetrachloroprop-1-ene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3,3,3-Tetrachloroprop-1-ene involves its high reactivity due to the presence of multiple chlorine atoms. These chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .

Comparison with Similar Compounds

  • 1,1,3,3-Tetrachloropropene
  • 1,1,1,3-Tetrachloropropane
  • 1,1,3-Trichloropropene
  • 1,1,1-Trichloropropane

Comparison: 1,3,3,3-Tetrachloroprop-1-ene is unique due to the specific positioning of the chlorine atoms on the propene backbone. This unique structure imparts distinct reactivity and chemical properties compared to other similar compounds. For instance, 1,1,3,3-Tetrachloropropene has chlorine atoms on different carbon atoms, leading to different reactivity patterns and applications .

Properties

IUPAC Name

(E)-1,3,3,3-tetrachloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c4-2-1-3(5,6)7/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVUPGXFVJLPDE-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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